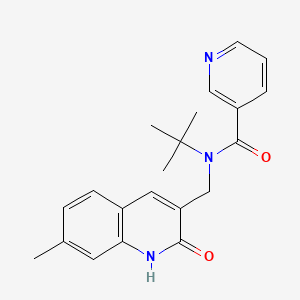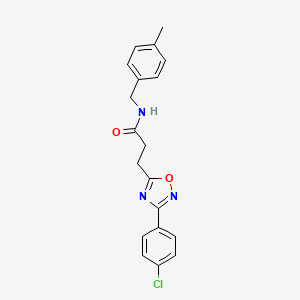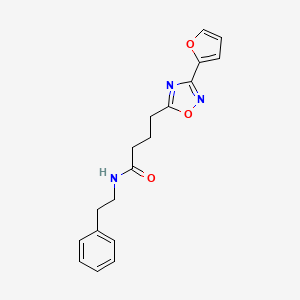
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-phenethylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as FOXY, and it has been synthesized using various methods.
Mécanisme D'action
FOXY works by reacting with ROS to form a highly fluorescent compound. The fluorescence emitted by FOXY can be detected using various imaging techniques, including fluorescence microscopy. FOXY has been shown to be highly specific for ROS, and it does not react with other cellular components.
Biochemical and Physiological Effects
FOXY has been shown to have minimal biochemical and physiological effects on cells. It does not interfere with cellular processes or cause any toxic effects. This makes it an ideal probe for studying the role of ROS in various physiological and pathological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FOXY is its high sensitivity and selectivity for ROS. It can detect ROS at very low concentrations, making it an ideal probe for studying their role in disease progression. Another advantage is its minimal interference with cellular processes, which makes it a safe and reliable probe for studying ROS. However, one limitation of FOXY is its limited stability in cells, which can affect its accuracy in detecting ROS.
Orientations Futures
FOXY has the potential to be used in various scientific research applications. One future direction is to develop more stable derivatives of FOXY that can be used for long-term studies in cells. Another direction is to explore the use of FOXY in studying the role of ROS in various diseases, including cancer and neurodegenerative diseases. Additionally, FOXY can be used to study the effects of various drugs on ROS levels in cells, which can help in the development of new drugs for treating diseases. Overall, FOXY has the potential to make significant contributions to the field of scientific research.
Conclusion
In conclusion, FOXY is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. FOXY has been synthesized using various methods and has been extensively studied for its potential use as a fluorescent probe for detecting ROS in cells. FOXY has minimal biochemical and physiological effects on cells and is highly specific for ROS. While FOXY has some limitations, it has the potential to make significant contributions to the field of scientific research in the future.
Méthodes De Synthèse
The synthesis of FOXY has been achieved using several methods, including the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid ethyl ester, followed by the reaction of the resulting compound with phenethylamine. Another method involves the reaction of furan-2-carboxylic acid hydrazide with 3-bromo propionic acid, followed by the reaction of the resulting compound with phenethylamine. Both methods have been successful in synthesizing FOXY.
Applications De Recherche Scientifique
FOXY has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS play a crucial role in various physiological and pathological processes, and the detection of ROS in cells is essential for understanding their role in disease progression. FOXY has been shown to be a highly sensitive and selective fluorescent probe for detecting ROS in cells.
Propriétés
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(19-12-11-14-6-2-1-3-7-14)9-4-10-17-20-18(21-24-17)15-8-5-13-23-15/h1-3,5-8,13H,4,9-12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEHBHAMWVQEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


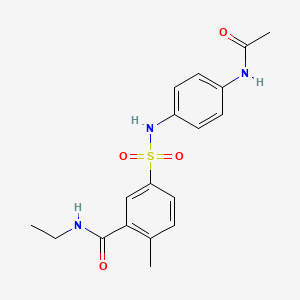

![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)

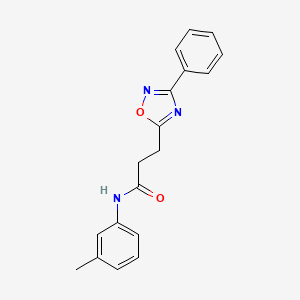
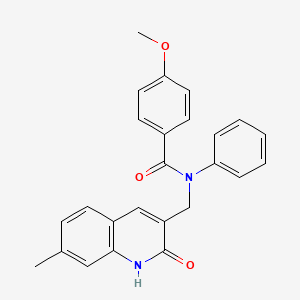



![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

